(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
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Overview
Description
The compound (1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid is a complex organic molecule with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of hydroxyl, carboxyl, and other functional groups through various organic reactions such as oxidation, reduction, and substitution.
Final assembly: Coupling reactions to attach the carboxypenta-1,3-dienyl side chain.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Scientific Research Applications
(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid: has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of (1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Properties
Molecular Formula |
C20H24O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3?,12-4+/t14-,18+,19+,20-/m0/s1 |
InChI Key |
QPFFEVMIQIJTGZ-CNQSWHJNSA-N |
Isomeric SMILES |
C/C(=C\C=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
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